2-methyl-3-[(pyridin-4-yl)methoxy]pyridine
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Overview
Description
Pyridine is a basic heterocyclic organic compound. It is a bioisostere of benzene with one carbon displaced by a nitrogen atom . The methoxy group (-OCH3) is an alkyl group derived from methanol.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For example, 2-Methoxypyridine is described as a clear colorless to slightly yellow liquid .Scientific Research Applications
Drug Design and Medicinal Chemistry
Fused pyridine derivatives, such as “2-methyl-3-[(pyridin-4-yl)methoxy]pyridine”, are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . Their structural similarity to DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
2. Enhancing Solubility, Polarity, Lipophilicity, and Hydrogen Bonding Capacity This group of compounds contributes positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into . This makes them valuable in the creation of new drugs and other chemical compounds .
3. Organic Room Temperature Phosphorescence (RTP) Applications Organic RTP applications in several fields such as bioimaging, anti-counterfeiting, catalysis, and displays are emerging . “2-methyl-3-[(pyridin-4-yl)methoxy]pyridine” could potentially be used in these applications due to its photophysical properties .
Anticancer Activity
Compounds with a similar structural framework to “2-methyl-3-[(pyridin-4-yl)methoxy]pyridine” have been synthesized and evaluated for their antiproliferative activities against different cancer cell lines . This suggests potential anticancer applications for “2-methyl-3-[(pyridin-4-yl)methoxy]pyridine”.
Inhibition of Collagen Synthesis
“2-methyl-3-[(pyridin-4-yl)methoxy]pyridine” could potentially be used to inhibit collagen synthesis in various fibrosis models . This could be beneficial in the treatment of conditions such as liver fibrosis .
Antioxidant Properties
Compounds similar to “2-methyl-3-[(pyridin-4-yl)methoxy]pyridine” have been shown to have antioxidant properties . This suggests that “2-methyl-3-[(pyridin-4-yl)methoxy]pyridine” could potentially be used as an antioxidant, which could be beneficial in various medical and cosmetic applications .
Mechanism of Action
Target of Action
It’s worth noting that pyridine derivatives have been found to exhibit inhibitory action against caix , a protein involved in regulating pH in cancer cells .
Mode of Action
Pyridine derivatives are often involved in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds through a palladium-catalyzed process . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s known that the pi3k/akt/mtor signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis, is a validated drug target for cancer treatment . Pyridine derivatives may potentially interact with this pathway.
Result of Action
It’s worth noting that pyridine derivatives have been used to prepare beta amyloid cleaving enzyme-1 (bace1) inhibitors , which could potentially influence the progression of Alzheimer’s disease.
Safety and Hazards
properties
IUPAC Name |
2-methyl-3-(pyridin-4-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-12(3-2-6-14-10)15-9-11-4-7-13-8-5-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBNGJICZVWYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[(pyridin-4-yl)methoxy]pyridine |
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